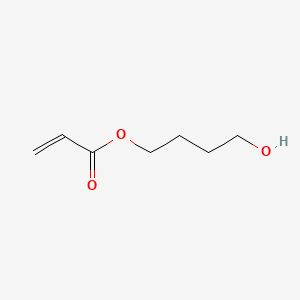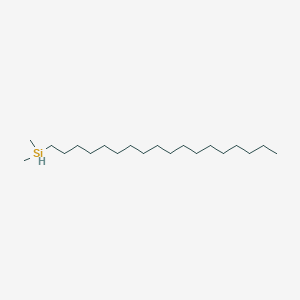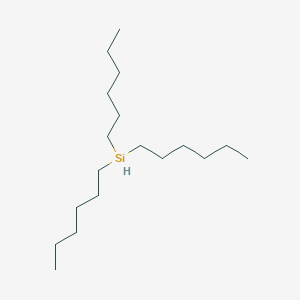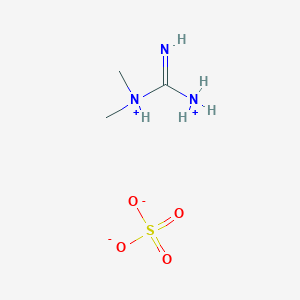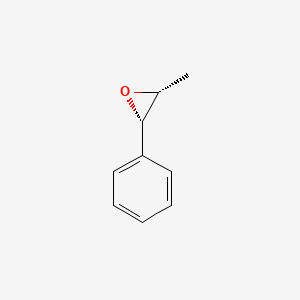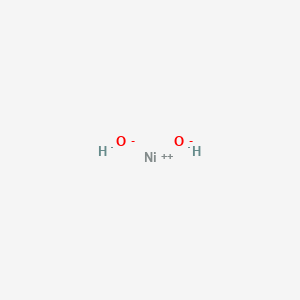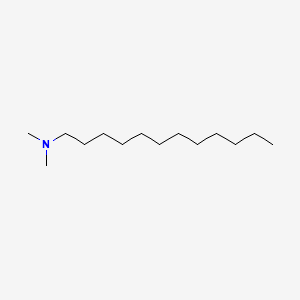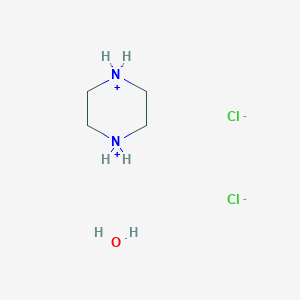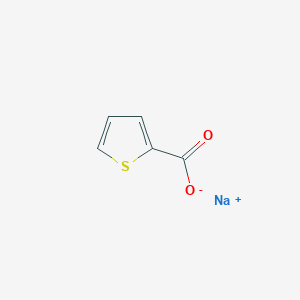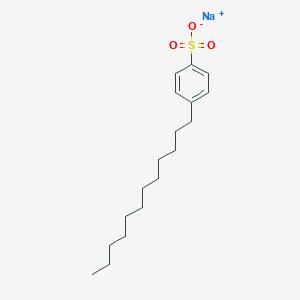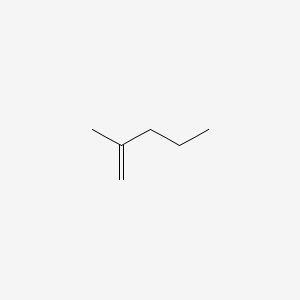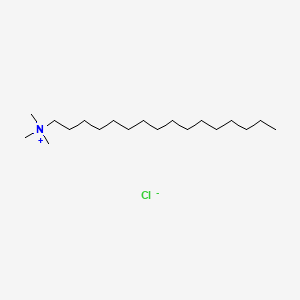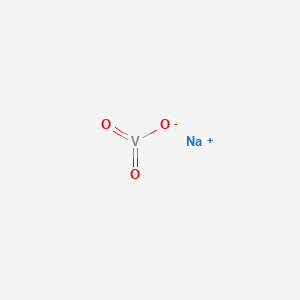
sodium;oxido(dioxo)vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;oxido(dioxo)vanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with sodium hydroxide (NaOH). The reaction is as follows: [ \text{V}_2\text{O}_5 + 2\text{NaOH} \rightarrow 2\text{NaVO}_3 + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous solution, followed by concentration and crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar method. Vanadium pentoxide is dissolved in a sodium hydroxide solution, and the mixture is then concentrated and crystallized to yield sodium metavanadate .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds using reducing agents such as hydrogen or carbon monoxide.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Major Products Formed:
Oxidation: Vanadium pentoxide (V₂O₅)
Reduction: Vanadium dioxide (VO₂) or vanadium sesquioxide (V₂O₃)
Substitution: Various vanadate salts depending on the substituting cation
Applications De Recherche Scientifique
Sodium;oxido(dioxo)vanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-diabetic, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the production of ceramics, glass, and as an alloying agent in steel
Mécanisme D'action
The mechanism by which sodium;oxido(dioxo)vanadium exerts its effects involves its ability to mimic phosphate ions due to its structural similarity. This allows it to interact with various enzymes, particularly phosphatases, and inhibit their activity. This inhibition can affect multiple cellular pathways, including those involved in cell growth, metabolism, and apoptosis .
Comparaison Avec Des Composés Similaires
- Vanadium pentoxide (V₂O₅)
- Sodium orthovanadate (Na₃VO₄)
- Vanadyl sulfate (VOSO₄)
- Ammonium vanadate (NH₄VO₃)
Comparison: Sodium;oxido(dioxo)vanadium is unique due to its specific oxidation state and solubility properties. Compared to vanadium pentoxide, it is more soluble in water, making it more suitable for aqueous applications. Sodium orthovanadate and ammonium vanadate have different cationic components, which can influence their reactivity and applications .
Propriétés
IUPAC Name |
sodium;oxido(dioxo)vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.V/q+1;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUMMUJMWNLFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.929 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE)-N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide](/img/structure/B7801043.png)

